Calculated Physicochemical Property Comparison: 1157609-78-3 vs. Prilocaine vs. Lidocaine
The target compound 1157609-78-3 exhibits a computed TPSA of 32.3 Ų and 1 hydrogen bond donor (HBD), compared to prilocaine (TPSA 41.1 Ų, 2 HBD) and lidocaine (TPSA 32.3 Ų, 1 HBD) [1][2][3]. The lower TPSA and HBD count relative to prilocaine predict improved passive membrane permeability, while the identical TPSA and HBD to lidocaine suggests comparable permeation potential despite a smaller molecular weight (220.31 vs. 234.34 g/mol) [1][3].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 32.3 Ų |
| Comparator Or Baseline | Prilocaine: 41.1 Ų; Lidocaine: 32.3 Ų |
| Quantified Difference | TPSA 8.8 Ų lower than prilocaine; identical to lidocaine |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025) |
Why This Matters
A TPSA below 60 Ų is considered favorable for blood-brain barrier penetration; the 8.8 Ų gap between 1157609-78-3 and prilocaine represents a meaningful difference that may translate to distinct CNS exposure profiles in vivo.
- [1] PubChem CID 43720790, N,N-dimethyl-2-{4-[(propan-2-yl)amino]phenyl}acetamide. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43720790 View Source
- [2] PubChem CID 4906, Prilocaine. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4906 View Source
- [3] PubChem CID 3676, Lidocaine. U.S. National Library of Medicine, National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3676 View Source
